molecular formula C22H19F3N2O3S B3737309 4-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

4-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3737309
M. Wt: 448.5 g/mol
InChI Key: PPFGBECXHRKYIS-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The trifluoromethyl group is often used in drug design to improve stability and bioavailability .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide . The trifluoromethyl group can be introduced using various methods, such as the reaction with a trifluoromethylating reagent .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of benzamides and trifluoromethylated compounds. The benzamide group would consist of a benzene ring attached to a carbonyl (C=O) and an amine (NH2) group. The trifluoromethyl group (CF3) would be attached to another benzene ring .


Chemical Reactions Analysis

Benzamides and trifluoromethylated compounds can undergo a variety of chemical reactions. For example, benzamides can participate in nucleophilic substitution reactions . Trifluoromethyl groups can be transformed into other functional groups through various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by binding to a specific protein in the body and altering its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound. This could include testing its activity against various proteins or cells, or studying its pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted by the body) .

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3S/c1-31(29,30)27(15-16-6-3-2-4-7-16)20-12-10-17(11-13-20)21(28)26-19-9-5-8-18(14-19)22(23,24)25/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFGBECXHRKYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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